Product packaging for Isopyrazam, anti-(+/-)-(Cat. No.:CAS No. 683777-14-2)

Isopyrazam, anti-(+/-)-

Cat. No.: B1262946
CAS No.: 683777-14-2
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-XEZPLFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopyrazam, anti-(+/-)-, is a broad-spectrum chiral fungicide belonging to the carboxamide class (SDHI) and is used extensively in agricultural research . Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain . By binding to the ubiquitin-binding site of SDH, it disrupts cellular respiration and energy production in fungal pathogens, leading to the inhibition of spore germination and mycelial growth . Isopyrazam is characterized by its stereoselective bioactivity. The technical material is an isomeric mixture, and studies show that the different stereoisomers exhibit varying levels of antifungal efficacy against pathogens such as Septoria tritici , rusts, powdery mildews, and Sclerotinia sclerotiorum . Beyond its direct antifungal action, research on winter wheat has demonstrated that foliar application of isopyrazam, particularly in combination with other fungicides like epoxiconazole, can improve photosystem II (PSII) efficiency, leading to increased biomass and grain yield even in the absence of disease pressure . This makes it a valuable compound for studying plant-pathogen interactions and plant physiology. Researchers utilize Isopyrazam, anti-(+/-)- to study its efficacy, environmental fate, and resistance mechanisms in a controlled setting. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23F2N3O B1262946 Isopyrazam, anti-(+/-)- CAS No. 683777-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

683777-14-2

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1

InChI Key

XTDZGXBTXBEZDN-XEZPLFJOSA-N

SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Isomeric SMILES

CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Pictograms

Environmental Hazard

Origin of Product

United States

Chemical Synthesis and Stereoselective Preparation of Isopyrazam, Anti +/

General Synthetic Methodologies for Pyrazole (B372694) Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides, including Isopyrazam (B32586), generally follows a convergent approach where two key fragments, a pyrazole carboxylic acid and a specific aniline derivative, are synthesized separately and then combined.

The common steps for synthesizing the pyrazole carboxylic acid moiety are:

Heterocycle Formation : The pyrazole ring is typically formed through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For instance, an acetoacetic ester can be reacted with hydrazine hydrate to form a pyrazolone intermediate. nih.govresearchgate.net

Functionalization : The pyrazole ring is then functionalized. A Vilsmeier-Haack reaction can be employed to introduce a formyl group (carbaldehyde) onto the ring. scielo.br

Oxidation : The formyl group is oxidized to a carboxylic acid. This step can be challenging and is often carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). scielo.br

Acid Chloride Formation : To facilitate the final amidation step, the carboxylic acid is often converted to a more reactive acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). nih.govresearchgate.net

The final step is the amidation , where the synthesized pyrazole acid chloride is reacted with the appropriate amine moiety (in the case of Isopyrazam, an aminobenzonorbornene derivative) to form the final carboxamide bond. nih.govscielo.br This reaction is usually carried out in the presence of a base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct. scielo.br

Challenges in the Stereoselective Synthesis of Isopyrazam Anti-Diastereomers

The complex three-dimensional structure of Isopyrazam presents significant challenges for its stereoselective synthesis. The molecule contains a benzonorbornene skeleton, and the relative orientation of the isopropyl group at the 9-position defines the syn and anti diastereomers. fao.org The primary challenge lies in controlling the diastereoselectivity of the key cycloaddition reaction used to construct this benzonorbornene core.

Diastereoselective Synthesis of the Benzonorbornene Moiety

The construction of the aminobenzonorbornene intermediate is the most crucial part of the synthesis of Isopyrazam. Cycloaddition reactions are the preferred method for creating this bicyclic structure. chimia.ch

An early approach to the benzonorbornene skeleton involved a cycloaddition reaction using an in situ generated nitrobenzyne. chimia.chresearchgate.net

Benzyne Generation : 3-Nitrobenzyne is generated in situ from a precursor, 6-nitroanthranilic acid. chimia.ch

Cycloaddition : The highly reactive 3-nitrobenzyne undergoes a Diels-Alder [4+2] cycloaddition with a diene, specifically 6,6-dimethylfulvene. chimia.chresearchgate.net This reaction forms the nitro-benzonorbornadiene intermediate.

Subsequent Steps : The nitro group is then reduced to an amine, and other functional group manipulations are performed to yield the final aminobenzonorbornene moiety required for coupling with the pyrazole carboxylic acid.

This route proved effective in laboratory settings, producing the desired intermediate in reasonable yields (around 50% for the cycloaddition step). chimia.ch

For large-scale industrial synthesis, a more cost-effective and efficient method was developed using a chlorobenzyne intermediate. This approach represented a significant breakthrough in the synthesis of Isopyrazam. researchgate.netresearchgate.net

Benzyne Generation : Chlorobenzyne is generated in situ from a readily available and less expensive precursor than that used for the nitrobenzyne route. researchgate.net

Cycloaddition : Similar to the previous route, the chlorobenzyne reacts with 6,6-dimethylfulvene in a cycloaddition reaction to form the benzonorbornene skeleton. researchgate.net

This chlorobenzyne strategy offered advantages in terms of cost and process efficiency, making it more suitable for commercial production. chimia.ch

Feature Nitrobenzyne Route Chlorobenzyne Route
Benzyne Precursor 6-Nitroanthranilic AcidChloro-substituted aromatic
Reaction Partner 6,6-Dimethylfulvene6,6-Dimethylfulvene
Yield (Cycloaddition) Approx. 50% chimia.chGenerally more efficient for scale-up chimia.ch
Suitability Laboratory Scale chimia.chIndustrial Production chimia.chresearchgate.net

Enantioselective Methods for Isopyrazam, anti-(+/-)- Preparation

While the methods described above control the diastereoselectivity to favor the anti-isomer, this product is still a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. The preparation of a single enantiomer requires enantioselective methods.

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched compounds. nih.gov In this approach, a chiral catalyst is used to influence the stereochemical outcome of a key reaction step, favoring the formation of one enantiomer over the other. nih.gov While specific catalysts for the Isopyrazam synthesis are often proprietary, the principles involve creating a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer. nih.govnih.gov

Types of catalysts often used in such asymmetric syntheses include:

Chiral Metal Complexes : Transition metals (like rhodium, ruthenium, or copper) combined with chiral ligands can catalyze a wide range of enantioselective transformations. mdpi.com

Chiral Organocatalysts : Small organic molecules, such as chiral phosphoric acids or thioureas, can act as catalysts, promoting reactions with high enantioselectivity. nih.govmdpi.com

These catalysts can be applied to key bond-forming steps, such as the cycloaddition or subsequent hydrogenation reactions, to establish the desired absolute stereochemistry in the final molecule. mdpi.com

Stereochemical Resolution Techniques

The separation of the enantiomers of Isopyrazam, anti-(+/-)-, from its racemic mixture is essential for studying the specific biological activities of each enantiomer and for the development of more effective and targeted agrochemical products. Stereochemical resolution is the process of separating a racemate into its individual enantiomers. The primary methods for achieving this separation include chiral chromatography and diastereomeric crystallization. While specific experimental data for the resolution of Isopyrazam, anti-(+/-)- is not extensively detailed in publicly available scientific literature, the principles of these techniques are well-established and applicable.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful and widely used technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

The selection of the appropriate CSP is crucial for successful enantioseparation. For compounds like Isopyrazam, which possess multiple functional groups capable of engaging in various types of interactions (e.g., hydrogen bonding, π-π stacking, steric interactions), polysaccharide-based CSPs are often effective. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

Table 1: General Parameters for Chiral HPLC Method Development

ParameterDescriptionTypical Conditions for Pyrazole Carboxamides
Chiral Stationary Phase The chiral selector that interacts differently with each enantiomer.Polysaccharide-based (e.g., derivatives of cellulose or amylose)
Mobile Phase The solvent system that carries the sample through the column.A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol).
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min for analytical scale.
Detection The method used to detect the separated enantiomers as they elute.UV-Vis spectroscopy at a wavelength where the compound absorbs.
Temperature The operating temperature of the column, which can affect selectivity.Ambient or controlled (e.g., 25°C).

Interactive Data Table: Hypothetical Chiral HPLC Separation of Isopyrazam, anti-(+/-)-

The following data is illustrative of a typical chiral separation and is not based on specific experimental results for Isopyrazam, anti-(+/-)-.

EnantiomerRetention Time (minutes)Peak Area (%)
Enantiomer 110.550.1
Enantiomer 212.849.9

Diastereomeric Crystallization

Another common method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of two diastereomers which, unlike enantiomers, have different physical properties, such as solubility. These differences in solubility allow for their separation by fractional crystallization.

For a compound like Isopyrazam, which does not have a readily available acidic or basic center for salt formation, this method would first require chemical modification to introduce such a functional group, or the use of resolving agents that can form non-covalent diastereomeric complexes. Once the diastereomers are separated, the resolving agent is chemically removed to yield the individual, optically pure enantiomers.

Table 2: General Steps in Diastereomeric Crystallization

StepDescriptionKey Considerations
1. Selection of Resolving Agent Choosing an optically pure compound that will form separable diastereomers.Availability, cost, and efficiency of diastereomer formation and separation.
2. Diastereomer Formation Reacting the racemate with the resolving agent in a suitable solvent.Stoichiometry of reactants, solvent choice, and reaction conditions.
3. Fractional Crystallization Inducing crystallization and separating the less soluble diastereomer.Temperature control, solvent polarity, and seeding.
4. Liberation of Enantiomer Removing the resolving agent to recover the pure enantiomer.Chemical cleavage of the diastereomeric salt or complex.

Further research and publication of specific experimental protocols are needed to fully detail the most efficient and scalable methods for the stereochemical resolution of Isopyrazam, anti-(+/-)-.

Mechanism of Action Research of Isopyrazam, Anti +/

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) Complex II in Fungi

Isopyrazam's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This dual role makes it an exceptionally vulnerable target for fungal control.

Molecular Interactions with the SDH Ubiquitin-Binding Site

Isopyrazam (B32586) exerts its inhibitory effect by binding to the ubiquitin-binding (Qp) site of the SDH complex. This binding site is a cavity formed by the iron-sulfur subunit (SdhB), the cytochrome b large subunit (SdhC), and the cytochrome b small subunit (SdhD) nih.govacs.org. The stereoselective bioactivity of Isopyrazam is largely dependent on the differential binding ability of each of its isomers to this site nih.govacs.org.

Research has indicated that specific amino acid residues within this pocket are critical for the binding of SDH inhibitors. For instance, mutations in the SdhB and SdhC subunits have been linked to reduced sensitivity to these fungicides. Variations such as B-D130N and B-A275T in the iron-sulfur subunit, and alterations at position 83-84 of SdhC, can structurally modify the ubiquinone binding site, thereby affecting the fungicide's biological activity nih.gov. While the precise interactions of the anti-(+/-)- isomer of Isopyrazam are a subject of ongoing detailed structural studies, it is understood that a combination of hydrogen bonds and hydrophobic interactions with key residues within the Qp site are responsible for its potent inhibitory activity.

Impact on the Fungal Mitochondrial Respiration Chain and Tricarboxylic Acid Cycle

By blocking the Qp site, Isopyrazam, anti-(+/-)- effectively prevents the oxidation of succinate to fumarate in the TCA cycle. This inhibition has a cascade of metabolic consequences. The blockage of the electron flow from succinate to the ubiquinone pool disrupts the mitochondrial respiration chain, leading to a significant reduction in ATP synthesis nih.govacs.org. Fungi treated with Isopyrazam isomers exhibit a measurable decrease in ATP levels, starving the cells of the energy required for vital processes.

Stereoselective Binding Mechanisms of Isopyrazam Anti-Diastereomers and Enantiomers

Isopyrazam is a chiral molecule, existing as multiple stereoisomers, including syn and anti-diastereomers, each of which is a racemic mixture of two enantiomers. Research has consistently shown that the antifungal activity of these isomers is not equal, highlighting the importance of stereochemistry in their mechanism of action.

Differential Binding Affinities of Individual Isomers

The bioactivity of Isopyrazam isomers is directly correlated with their binding affinity to the SDH enzyme. Studies have demonstrated a clear ranking in the efficacy of the different isomers. For example, against several phytopathogens, the order of bioactivity has been determined as trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam nih.govacs.org. This demonstrates that the "anti" (or trans) configuration, and specifically the (+)-enantiomer within that diastereomeric pair, exhibits a significantly higher intrinsic activity. This difference in potency, which can be substantial (ranging from 3.37 to 1578 times between isomers against certain fungi), is attributed to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how well it fits into the SDH binding pocket nih.gov.

Isomer ConfigurationRelative Bioactivity
trans-1S,4R,9R-(+)-isopyrazamHighest
cis-1R,4S,9R-(+)-isopyrazamHigh
trans-1R,4S,9S-(-)-isopyrazamModerate
cis-1S,4R,9S-(-)-isopyrazamLow

Conformational Analysis and Ligand-Protein Interactions

The stereoselective binding of Isopyrazam's anti-diastereomers is a result of their distinct conformational properties and the resulting ligand-protein interactions. The three-dimensional shape of the anti-(+/-)- isomer allows for a more optimal orientation within the SDH ubiquitin-binding site compared to its syn counterpart. This optimal fit maximizes the favorable interactions, such as hydrogen bonding and van der Waals forces, with the surrounding amino acid residues.

The conformation of the flexible pyrazole-carboxamide linker and the orientation of the difluoromethyl and isopropyl groups are critical in determining the binding affinity. The anti-isomer's specific conformation is thought to allow for a more stable and extensive interaction network with the protein, leading to a more potent and prolonged inhibition of the enzyme.

Computational Modeling and Molecular Docking Simulations of Anti-Isomer Binding

Computational modeling and molecular docking simulations have been instrumental in elucidating the stereoselective binding mechanisms of Isopyrazam isomers nih.govacs.org. These in silico techniques allow for the visualization and quantification of the interactions between each isomer and the SDH target protein.

Molecular docking studies consistently predict that the more active anti-isomers have a lower, more favorable binding energy when interacting with the SDH ubiquitin-binding site. These simulations can calculate the binding free energy, with more negative values indicating a stronger and more stable interaction. For instance, a hypothetical docking study might reveal the following binding energies:

IsomerPredicted Binding Energy (kcal/mol)
anti-(+)-Isopyrazam-10.5
anti-(-)-Isopyrazam-9.8
syn-(+)-Isopyrazam-8.2
syn-(-)-Isopyrazam-7.9

These simulations also map the specific ligand-protein interactions, identifying the key amino acid residues that form hydrogen bonds and hydrophobic contacts with the anti-isomers. Such analyses have confirmed that van der Waals and lipophilic interactions are major contributors to the binding process. By providing a detailed molecular blueprint of the binding event, these computational approaches corroborate the experimental findings on the differential bioactivity of the isomers and provide a rational basis for their stereoselective action.

Downstream Biochemical and Cellular Effects in Fungal Pathogens

Isopyrazam, anti-(+/-)-, a succinate dehydrogenase inhibitor (SDHI) fungicide, exerts its antifungal activity by disrupting the fungal respiratory chain. This inhibition leads to a cascade of downstream biochemical and cellular effects that ultimately impair fungal growth and virulence. Research has specifically investigated these effects, focusing on alterations in key metabolic intermediates and the production of virulence factors.

The primary target of isopyrazam is the enzyme succinate dehydrogenase (SDH), which plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme by isopyrazam, anti-(+/-)-, leads to predictable and significant alterations in the concentrations of key metabolites.

Scientific investigations have demonstrated that treatment with isopyrazam isomers leads to a measurable impact on the levels of succinic acid, fumaric acid, and adenosine triphosphate (ATP) in fungal pathogens such as Sclerotinia sclerotiorum. nih.gov The inhibition of SDH by isopyrazam results in an accumulation of succinic acid, the substrate for the enzyme. Conversely, the concentration of fumaric acid, the product of the SDH-catalyzed reaction, is significantly reduced.

This disruption of the TCA cycle directly impacts the electron transport chain, leading to a decrease in cellular energy production. Consequently, the levels of ATP, the primary energy currency of the cell, are diminished in fungal cells exposed to isopyrazam. These metabolic disturbances are a direct consequence of the fungicide's mechanism of action and contribute significantly to its growth-inhibitory effects.

Table 1: Effect of Isopyrazam, anti-(+/-)- on Key Metabolic Intermediates in Sclerotinia sclerotiorum

Metabolic IntermediateObserved Effect
Succinic AcidIncreased
Fumaric AcidDecreased
ATPDecreased

Note: This table is a representation of the expected effects based on the mechanism of action of SDHI fungicides as supported by research findings.

Beyond the direct impact on cellular respiration and metabolism, the action of isopyrazam, anti-(+/-)- extends to the inhibition of fungal virulence factors. These factors are molecules produced by the pathogen that contribute to its ability to infect and cause disease in a host plant.

Research has shown that certain isomers of isopyrazam can more strongly inhibit the ability of Sclerotinia sclerotiorum to infect plants by affecting the production of virulence factors such as exospore polysaccharides and oxalic acid. nih.gov Exospore polysaccharides are components of the fungal cell wall and extracellular matrix that can play roles in adhesion, protection, and interaction with the host. A reduction in these polysaccharides can impair the fungus's ability to establish a successful infection.

Oxalic acid is a non-enzymatic virulence factor produced by several plant pathogenic fungi, including Sclerotinia sclerotiorum. It contributes to pathogenesis by lowering the pH of the host tissue, which can facilitate the activity of cell wall-degrading enzymes, and by sequestering calcium, which can disrupt host cell integrity. The inhibition of oxalic acid production by isopyrazam, anti-(+/-)- represents a significant aspect of its fungicidal action, directly targeting the pathogen's offensive capabilities.

Table 2: Effect of Isopyrazam, anti-(+/-)- on Fungal Virulence Factors in Sclerotinia sclerotiorum

Virulence FactorObserved Effect
Exospore PolysaccharidesDecreased
Oxalic AcidDecreased

Note: This table summarizes the inhibitory effects on virulence factors as indicated by scientific research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Isopyrazam, Anti +/

Elucidating Structural Determinants of Fungicidal Activity in Pyrazole (B372694) Carboxamides

The fungicidal activity of pyrazole carboxamides, the chemical class to which isopyrazam (B32586) belongs, is intricately linked to their molecular structure. The core pyrazole-4-carboxamide moiety is a crucial scaffold for these succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net Research into various derivatives has illuminated key structural features that modulate their antifungal potency.

The substituents on the pyrazole ring and the amide nitrogen play a pivotal role in determining the fungicidal spectrum and efficacy. For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a particularly outstanding acyl moiety in many successful commercial fungicides. semanticscholar.org

SAR analyses have revealed that the nature of the substituent at the 5-position of the pyrazole ring significantly influences antifungal activity. For example, introducing a chloromethyl (CH2Cl) group at this position can lead to excellent antifungal activities, whereas a methyl (CH3) group may result in lower activity. acs.org Similarly, the substituents on the phenyl ring connected to the amide nitrogen are critical. The presence of an ortho-substituted phenyl group is often associated with good antifungal activity. arabjchem.org

Stereochemical Influence on Bioactivity and Target Recognition

Isopyrazam is a chiral molecule, meaning it exists as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. michberk.com These stereoisomers can exhibit different biological activities. Isopyrazam has two diastereomers, designated as syn- and anti-isomers, each of which is a racemic mixture of two enantiomers. fao.org

Comparative Bioactivity of Isopyrazam Diastereomers and Enantiomers

Studies have demonstrated significant differences in the fungicidal activity among the stereoisomers of isopyrazam. Research has shown a clear ranking of bioactivity among the isomers. For instance, one study identified the bioactivity ranking against four typical phytopathogens as: trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam. nih.gov Another study found that for certain fungi like Alternaria alternata and Phoma multirostrata, the cis-(1S,4R,9S)-IPZ isomer displayed the greatest activity, with differences in bioactivity among the four stereoisomers ranging from 3.37 to 1578 times. nih.gov This highlights the profound impact of stereochemistry on the fungicidal efficacy of isopyrazam.

Correlation of Stereochemistry with SDH Binding Affinity

The observed differences in the bioactivity of isopyrazam stereoisomers are largely attributed to their differential binding affinities to the SDH enzyme. nih.gov Molecular docking simulations and experimental assays have confirmed that the specific three-dimensional arrangement of atoms in each isomer dictates how effectively it can bind to the ubiquinone-binding site within the SDH enzyme complex. nih.gov This binding site is a cavity formed by the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit. nih.gov The isomer with the most complementary shape and electronic properties to this binding pocket will exhibit the strongest inhibition of SDH activity and, consequently, the highest fungicidal potency. nih.govresearchgate.net For example, the higher activity of the trans-1S,4R,9R-(+)-isopyrazam isomer is directly linked to its superior binding ability to the SDH active site. nih.gov

Methodologies for Quantitative Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.com These models are valuable tools in the development of new fungicides, as they can predict the activity of novel compounds and guide the synthesis of more potent derivatives.

Physicochemical Descriptors and Their Correlation with Biological Activity

Various physicochemical descriptors are employed in QSAR studies to quantify the structural features of molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic parameters. For instance, lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a crucial descriptor as it influences the transport of the fungicide to its target site. researchgate.netgoogle.com Other important descriptors include molecular weight, molar refractivity, and electronic parameters like Hammett constants, which describe the electron-donating or -withdrawing nature of substituents. google.com

The correlation of these descriptors with biological activity is typically established using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as support vector machines (SVM) and artificial neural networks (ANN). researchgate.net These models can reveal which physicochemical properties are most influential in determining the fungicidal potency of a series of compounds. For example, a QSAR study on the translaminar movement of fungicides found that a one-parameter lipophilicity model could explain a significant portion of the variability in activity. researchgate.net

Fragment-based and 3D-QSAR Applications for Anti-Isopyrazam Derivatives

More sophisticated QSAR approaches, such as fragment-based QSAR and three-dimensional QSAR (3D-QSAR), provide a more detailed understanding of the structure-activity landscape.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules and their interaction with a hypothetical receptor site. mdpi.commdpi.com These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the aligned molecules. The resulting models can produce contour maps that visualize regions where bulky groups or specific electrostatic properties would enhance or diminish activity, providing valuable guidance for the design of new, more effective isopyrazam derivatives. researchgate.netsemanticscholar.org For instance, Topomer CoMFA, an alignment-independent 3D-QSAR method, has been used to analyze the structure-activity relationship of pyrazole carboxamide derivatives. semanticscholar.org

Predictive Modeling for Rational Design of Novel Analogues with Enhanced Potency

The development of new and improved fungicides is a critical endeavor in ensuring global food security. Isopyrazam, a potent succinate dehydrogenase inhibitor (SDHI), has established itself as a valuable tool for disease management in agriculture. To stay ahead of potential resistance development and to enhance its efficacy, researchers are increasingly turning to predictive modeling techniques for the rational design of novel analogues with superior potency. By leveraging the power of computational chemistry, specifically through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, scientists can explore the vast chemical space around the Isopyrazam scaffold to identify promising new candidates.

The core principle behind the predictive modeling of Isopyrazam analogues lies in understanding the intricate interactions between the fungicide molecule and its target enzyme, succinate dehydrogenase (SDH). These interactions are primarily governed by the three-dimensional structure of both the inhibitor and the enzyme's binding site. By elucidating these interactions, researchers can predict how modifications to the Isopyrazam structure will affect its binding affinity and, consequently, its fungicidal activity.

A typical workflow for the rational design of novel Isopyrazam analogues involves several key steps:

Homology Modeling: In the absence of a crystal structure of the target fungus's SDH enzyme with Isopyrazam bound, a homology model is often constructed. This involves using the amino acid sequence of the target SDH and building a 3D model based on the known crystal structures of related enzymes.

Molecular Docking: With a 3D model of the target enzyme in hand, molecular docking simulations are performed. These simulations predict the preferred orientation of an Isopyrazam analogue within the SDH binding pocket and estimate the strength of the interaction, often expressed as a docking score. This allows for the rapid virtual screening of large libraries of potential analogues.

QSAR Model Development: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For Isopyrazam analogues, this involves calculating a variety of molecular descriptors that quantify different physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then correlated with experimentally determined fungicidal activities (e.g., EC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSAR model can then be used to predict the activity of newly designed, yet-to-be-synthesized analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For Isopyrazam, this would include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query to search for novel scaffolds that could mimic the binding of Isopyrazam.

Detailed research into the SAR of the broader class of pyrazole carboxamide fungicides, to which Isopyrazam belongs, has revealed several key insights that inform predictive modeling efforts. The Isopyrazam molecule can be dissected into three main components: the pyrazole ring, the carboxamide linker, and the N-phenyl group substituted with a bicyclo[2.2.1]heptyl moiety.

The Pyrazole Ring: The pyrazole ring is crucial for anchoring the molecule within the SDH binding site. Modifications to this ring, such as the introduction of different substituents, can significantly impact potency. For instance, the trifluoromethyl group at the 3-position is known to be important for activity.

The Carboxamide Linker: The amide bond in the carboxamide linker is involved in key hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket. The geometry and electronic properties of this linker are critical for optimal binding.

The N-Phenyl Group and Bicyclic Moiety: The bulky and lipophilic bicyclo[2.2.1]heptyl-phenyl group occupies a hydrophobic pocket in the SDH enzyme. The specific stereochemistry of this group, as indicated by the "anti-(+/-)-" designation, is critical for a precise fit. Predictive models can explore variations in the size, shape, and lipophilicity of this group to potentially enhance binding and, therefore, potency.

The table below illustrates how predictive modeling can guide the rational design of novel Isopyrazam analogues by suggesting specific structural modifications and predicting their likely impact on fungicidal activity.

Structural Component Modification Predicted Impact on Potency Rationale based on Predictive Modeling
Pyrazole Ring Replacement of the trifluoromethyl group with other electron-withdrawing groups (e.g., -Cl, -CN)VariableQSAR models can predict the optimal electronic properties for this position.
Introduction of a methyl group at the 1-positionLikely decreaseSteric hindrance in the binding pocket, as predicted by docking simulations.
Carboxamide Linker Replacement of the amide with a thioamide or esterLikely decreaseDisruption of key hydrogen bonding interactions with the enzyme.
N-Phenyl Group Altering the substitution pattern on the phenyl ringVariableDocking studies can identify alternative substitution patterns that maintain or improve interactions within the hydrophobic pocket.
Bicyclo[2.2.1]heptyl Moiety Replacement with other bulky, lipophilic groups (e.g., adamantyl, tert-butyl)Potentially increasePredictive models can explore a range of lipophilic groups to optimize the fit within the hydrophobic pocket.
Altering the stereochemistryLikely decreaseThe specific "anti" conformation is known to be optimal for binding.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising Isopyrazam analogues, thereby accelerating the discovery of next-generation fungicides with enhanced potency and a broader spectrum of activity. This predictive power significantly reduces the time and resources required for traditional trial-and-error synthesis and testing, heralding a new era of targeted and efficient fungicide design.

Fungicidal Bioactivity Spectrum and Efficacy of Isopyrazam, Anti +/

Efficacy Against Key Phytopathogenic Fungi

Isopyrazam (B32586) demonstrates high activity against a wide range of fungal pathogens, particularly within the Ascomycota and Basidiomycota phyla. apsnet.org

Research has established the efficacy of Isopyrazam against several economically important phytopathogens in the phylum Ascomycota.

Sclerotinia sclerotiorum : This necrotrophic fungus is the causal agent of Sclerotinia stem rot or white mold in a variety of crops. In a study of 178 isolates, the mean 50% effective concentration (EC₅₀) of isopyrazam required to inhibit mycelial growth was determined to be 0.039 ± 0.002 μg/mL. The compound also strongly inhibits the production and germination of sclerotia, which are the primary survival structures of the fungus. On detached eggplant leaves, isopyrazam demonstrated 100% preventative and 87.78% curative performance against S. sclerotiorum.

Botrytis cinerea : The causal agent of gray mold, B. cinerea, is effectively controlled by isopyrazam. A baseline sensitivity study of 159 isolates found that the mean EC₅₀ value for the inhibition of spore germination was 0.07 ± 0.04 μg/mL, while the mean EC₅₀ for mycelial growth inhibition was 0.68 ± 0.36 μg/mL. Field trials have demonstrated control efficacy ranging from 76.7% to 87.8% on leaves and 81.5% to 90.7% on fruit.

Corynespora cassiicola : This pathogen causes Corynespora leaf spot on various plants, including cucumbers. Isopyrazam has been shown to reduce the disease severity of Corynespora leaf spot on potted cucumber plants, with a protective effect of 31.11% and a curative effect of 33.90%.

Septoria tritici (Zymoseptoria tritici): As the cause of Septoria tritici blotch, one of the most significant foliar diseases of wheat, Z. tritici is a key target for fungicides. Baseline sensitivity studies involving over 1000 isolates have shown EC₅₀ values for isopyrazam ranging from 0.001 to approximately 1 mg/L. cabidigitallibrary.org Another assessment of 213 isolates found that all had a calculated EC₅₀ value below 3 mg/L, indicating sensitivity to the fungicide. cabidigitallibrary.org

Table 1: In Vitro Efficacy of Isopyrazam Against Key Ascomycota Fungi
FungusInhibition TargetMean EC₅₀ Value (µg/mL)
Sclerotinia sclerotiorumMycelial Growth0.039 ± 0.002
Botrytis cinereaSpore Germination0.07 ± 0.04
Mycelial Growth0.68 ± 0.36
Zymoseptoria triticiMycelial Growth0.001 - ~1.0 mg/L (Range) cabidigitallibrary.org

Isopyrazam is also effective against pathogens in the phylum Basidiomycota, particularly rust fungi. apsnet.org It is registered for the control of several rust species on cereals, including leaf rust (Puccinia recondita) and stripe rust (Puccinia striiformis) on wheat. fao.orgherts.ac.uk Baseline sensitivity profiles have been established for Puccinia recondita to monitor for shifts in resistance. cabidigitallibrary.org

Influence of Stereoisomeric Purity on Antifungal Activity

Isopyrazam is a chiral compound with four stereoisomers. The stereoselective bioactivity of these isomers has been investigated to identify the most effective forms of the molecule. nih.gov

Studies on the stereoselective bioactivity of isopyrazam isomers have revealed significant differences in their fungicidal efficacy. nih.gov The bioactivity ranking of the isomers is as follows: trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam. nih.gov The "anti-" designation corresponds to the trans-isomers. This research indicates that the trans-1S,4R,9R-(+)-isomer possesses the highest fungicidal activity. nih.gov This stereoselective bioactivity is attributed to the differential binding ability of each isomer to the ubiquitin-binding site of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Specifically, the more active isomers, 1S,4R,9R-(+)- and 1R,4S,9R-(+)-isopyrazam, more strongly inhibit the ability of Sclerotinia sclerotiorum to infect plants. nih.gov Further research has shown that for other fungi, such as Alternaria alternata and Phoma multirostrata, the cis-(1S,4R,9S)-IPZ isomer had the greatest activity, highlighting that the optimal stereoisomer can be pathogen-dependent. nih.gov

Currently, there is a lack of publicly available research detailing studies on potential synergistic or antagonistic interactions that may occur specifically between the different stereoisomers within an isopyrazam mixture. Existing studies on isopyrazam mixtures tend to focus on its combination with other, distinct fungicidal active ingredients.

Plant Translocation and Systemicity Research

The movement of a fungicide within a plant is critical to its ability to protect tissues beyond the initial point of application. Isopyrazam is described as a foliar-absorbed and translocated fungicide. ucanr.edu Its high lipophilicity allows it to penetrate the leaf cuticle and form a reservoir of the active ingredient within the leaf tissue. cabidigitallibrary.orggrowertalks.com

Detailed studies in cucumber plants have quantified the systemic movement of isopyrazam. The compound exhibits strong translaminar and transverse translocation. apsnet.org When applied to one surface of a leaf, it moves through the leaf tissue to control pathogens on the opposite, untreated surface. Efficacy following translaminar movement was measured at 94.40% on cotyledons and 95.26% on leaves. apsnet.org Transverse translocation, or movement across the leaf blade from the point of application, was also high, with efficacy measured at 88.96% on cotyledons and 82.83% on leaves. apsnet.org

Movement through the plant's vascular system appears more limited. Acropetal movement (upward in the xylem) was measured at 16.54%, while basipetal movement (downward in the phloem) was not evident, with an efficacy of only 1.50%. apsnet.org Despite limited vascular movement from foliar application, isopyrazam can be absorbed by plant roots from the soil and translocated to the leaves to control foliar diseases like powdery mildew. apsnet.org

Table 2: Systemic Translocation Efficacy of Isopyrazam in Cucumber Plants apsnet.org
Type of MovementDescriptionMeasured Efficacy (%)
TranslaminarMovement from treated to untreated leaf surface94.40 - 95.26
TransverseLateral movement across the leaf blade82.83 - 88.96
AcropetalUpward movement in the xylem16.54
BasipetalDownward movement in the phloem1.50

Combination Strategies and Adjuvant Effects on Fungicidal Performance of Isopyrazam, anti-(+/-)-

Combination with other fungicides is a key strategy in modern disease management. Mixing or alternating fungicides with different modes of action is a cornerstone of anti-resistance strategies cabidigitallibrary.org. Isopyrazam, as a succinate dehydrogenase inhibitor (SDHI), is often co-formulated or tank-mixed with fungicides from other chemical groups, such as demethylation inhibitors (DMIs or azoles) and quinone outside inhibitors (QoIs or strobilurins). These combinations can provide synergistic or additive effects, leading to a more robust and durable control of a wider range of fungal pathogens.

Research has shown that mixtures of SDHI fungicides, like isopyrazam, with triazoles are effective in controlling key diseases in cereals, such as Septoria tritici blotch in wheat cabidigitallibrary.org. For instance, a study demonstrated that a tank-mix of isopyrazam and epoxiconazole significantly improved late-season efficacy against Septoria tritici by a factor of three compared to epoxiconazole applied alone, leading to a substantial yield increase cabidigitallibrary.org. Furthermore, the combination of isopyrazam with cyprodinil has been commercially formulated, indicating the practical application of such mixture strategies cabidigitallibrary.org.

Adjuvants also play a crucial role in optimizing the fungicidal performance of Isopyrazam, anti-(+/-)-. Adjuvants can improve the physical and chemical properties of the spray solution, leading to better deposition, spreading, and penetration of the active ingredient on the plant surface. This enhancement of bioavailability can result in a more potent and persistent fungicidal effect.

A notable example is the co-application of an isopyrazam-azoxystrobin suspension concentrate with chitosan, a natural biopolymer. In a study on kiwifruit leaf spot caused by Lasiodiplodia theobromae, the addition of chitosan as an adjuvant significantly enhanced the control efficacy of the fungicide mixture. The combination of isopyrazam-azoxystrobin with chitosan resulted in a field control efficacy of 86.83%, which was significantly higher than the 78.70% efficacy achieved by the fungicide mixture alone mdpi.com. This demonstrates the potential of adjuvants to not only improve disease control but also to potentially reduce the required application rates of synthetic fungicides mdpi.com.

The following tables provide detailed research findings on the enhanced efficacy of Isopyrazam, anti-(+/-)- through combination and adjuvant strategies.

Interactive Data Tables

Table 1: Adjuvant Effect of Chitosan on the Efficacy of Isopyrazam·Azoxystrobin Against Kiwifruit Leaf Spot (Lasiodiplodia theobromae)

TreatmentApplication RateField Control Efficacy (%)
Isopyrazam·Azoxystrobin SC + Chitosan1500-fold dilution + 100-fold dilution86.83
Isopyrazam·Azoxystrobin SC1000-fold dilution78.70
Chitosan100-fold dilution55.33

This table illustrates the significant increase in field control efficacy against kiwifruit leaf spot when chitosan is used as an adjuvant with an Isopyrazam·Azoxystrobin suspension concentrate. The combination treatment outperformed the fungicide-alone application, even at a lower concentration of the fungicide. mdpi.com

Table 2: Efficacy of Isopyrazam in Combination with Epoxiconazole against Septoria tritici in Wheat

TreatmentActive Ingredient Rate (g a.i./ha)Late Season Disease Severity on Leaf 2 (%)Yield Increase over Untreated (t/ha)
Isopyrazam + Epoxiconazole125 + 62.5~15>2.5
Isopyrazam125~20~2.0
Epoxiconazole125~45~1.0
Untreated Control-~70-

This table summarizes the enhanced late-season control of Septoria tritici and the corresponding yield benefit in wheat when Isopyrazam is tank-mixed with Epoxiconazole. The combination provided superior disease control and a greater yield response compared to either fungicide applied alone. cabidigitallibrary.org (Note: Disease severity values are estimated from graphical data).

Mechanisms of Fungal Resistance to Isopyrazam, Anti +/

Molecular Basis of Resistance Development in SDHI Fungicides (FRAC Group 7)

The primary mechanism of resistance to SDHI fungicides, including Isopyrazam (B32586), involves genetic modifications at the target site. koreascience.kronline-rpd.org However, other mechanisms can also contribute to reduced sensitivity. koreascience.kronline-rpd.org

The molecular target for SDHI fungicides is the succinate (B1194679) dehydrogenase (SDH) enzyme, which is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. researchgate.net Resistance to Isopyrazam and other SDHIs is predominantly caused by point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. online-rpd.orgnih.govapsnet.org These mutations alter the amino acid sequence of the protein, which can reduce the binding affinity of the fungicide to the enzyme, thereby rendering it less effective. online-rpd.org

Numerous studies have identified specific mutations in these subunits that confer varying levels of resistance to different SDHI fungicides. nih.govapsnet.org For instance, mutations in the SdhB subunit, such as P225F/H and H272R/Y, have been frequently detected in resistant field isolates of Botrytis cinerea. online-rpd.orgresearchgate.netnih.gov The H272R and H272Y mutations, in particular, have been shown to confer resistance to boscalid (B143098) and isopyrazam. researchgate.net Similarly, various mutations in the SdhC and SdhD subunits have been linked to low to moderate resistance to SDHIs. researchgate.netnih.govndsu.edu The development of double mutations in these subunits has also been observed, sometimes leading to higher levels of resistance. nih.gov

The cross-resistance patterns among different SDHI fungicides can be complex and depend on the specific mutation. rutgers.edunih.gov For example, a mutation that confers high resistance to one SDHI may only cause low or moderate resistance to another within the same group. rutgers.eduonline-rpd.org This variability is a crucial consideration for resistance management. rutgers.edu

Below is a table summarizing key mutations in the succinate dehydrogenase subunits associated with resistance to SDHI fungicides.

Fungal SpeciesSDH SubunitMutationAssociated Resistance to SDHIs (including Isopyrazam)
Botrytis cinereaSdhBP225F/HHigh resistance to boscalid; also affects sensitivity to other SDHIs. online-rpd.orgnih.gov
Botrytis cinereaSdhBH272R/YResistance to boscalid and isopyrazam. online-rpd.orgresearchgate.net
Botrytis cinereaSdhBN230IModerate resistance to boscalid, low resistance to isopyrazam. online-rpd.org
Corynespora cassiicolaSdhB, SdhDB-I280V+D-D95EModerate resistance to boscalid. nih.gov
Magnaporthe oryzaeSdhB, SdhC, SdhDMultiple mutationsResistance to pydiflumetofen, with cross-resistance to carboxin. nih.gov
Alternaria alternataSdhB, SdhC, SdhDMultiple mutationsResistance to boscalid. ndsu.edu

Besides target-site mutations, other molecular mechanisms can contribute to reduced sensitivity to SDHI fungicides. online-rpd.orgmdpi.com One such mechanism is the increased activity of efflux pumps, which are membrane proteins that actively transport toxic compounds, including fungicides, out of the fungal cell. mdpi.comnih.govplos.org The two major superfamilies of transporters involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. mdpi.comfrontiersin.org Overexpression of genes encoding these transporters can lead to a lower intracellular concentration of the fungicide, reducing its effectiveness. online-rpd.orgnih.gov This mechanism has been associated with resistance to various classes of fungicides. mdpi.comfrontiersin.org

Detoxification is another potential mechanism where the fungus metabolizes the fungicide into less toxic compounds. mdpi.comnih.gov Studies have shown that certain fungal and bacterial strains can degrade Isopyrazam. nih.govresearchgate.net For example, Pseudomonas syringae and Xanthomonas axonopodis have demonstrated a significant ability to metabolize Isopyrazam, breaking it down into various intermediate metabolites. nih.gov While primarily studied in the context of environmental bioremediation, the intrinsic ability of microorganisms to detoxify fungicides could play a role in the development of resistance.

Monitoring and Assessment of Resistance Evolution in Field and Laboratory Strains

Monitoring the frequency and spread of resistant fungal strains is crucial for effective disease management and for evaluating the success of anti-resistance strategies. pnwhandbooks.orgfrac.inforesearchgate.net This involves collecting fungal isolates from both field and laboratory settings and assessing their sensitivity to fungicides. researchgate.netfrac.info

Bioassays are a common method used to determine the sensitivity of fungal isolates. frac.info These tests involve exposing the fungus to a range of fungicide concentrations to determine the effective concentration that inhibits a certain percentage of growth (e.g., EC50). ahdb.org.uk A significant increase in the EC50 value compared to a baseline sensitive population indicates a shift towards resistance. ahdb.org.uk

In addition to bioassays, molecular techniques are increasingly used to detect the specific mutations associated with resistance. tsijournals.com Techniques like polymerase chain reaction (PCR) and DNA sequencing can rapidly identify known resistance-conferring mutations in the SdhB, SdhC, and SdhD genes. nih.gov This genotypic monitoring allows for early detection of resistance before it leads to widespread control failures in the field. cabidigitallibrary.org

Monitoring programs provide valuable data on the evolution of resistance in pathogen populations, helping to refine and adapt disease management recommendations. researchgate.netmdpi.com For example, resistance monitoring in Botrytis cinerea isolated from strawberries in Korea revealed high rates of resistance to the SDHI fungicide boscalid, with specific mutations in the SdhB subunit being predominant. nih.gov

Development of Anti-Resistance Strategies

To prolong the effectiveness of Isopyrazam and other at-risk fungicides, it is essential to implement anti-resistance strategies. ipmimpact.compesticidestewardship.org The primary goal of these strategies is to reduce the selection pressure on the pathogen population, thereby delaying the evolution of resistance. pesticidestewardship.org

A key strategy for managing fungicide resistance is to rotate or alternate fungicides with different modes of action. pesticidestewardship.orggcsaa.orgvegcropshotline.org This involves using fungicides from different FRAC groups in a spray program. vegcropshotline.org By switching between different modes of action, the selection pressure on any single target site is reduced. nih.govrutgers.edu If a sub-population of the fungus develops resistance to one mode of action, it will ideally be controlled by the subsequent application of a fungicide with a different mode of action. pesticidestewardship.org

The effectiveness of alternation depends on the intrinsic risk of resistance associated with the fungicides being used. nih.gov It is generally recommended to alternate between high-risk, single-site fungicides (like SDHIs) and low-risk, multi-site fungicides. ahdb.org.ukpesticidestewardship.org Label recommendations often specify the maximum number of consecutive applications of a particular fungicide group before alternation is required. vegcropshotline.orgcroplife.co.za

Another widely advocated anti-resistance strategy is the use of fungicide mixtures, either as pre-formulated products (co-formulations) or as tank-mixes. pesticidestewardship.orgfrac.info This approach involves applying two or more fungicides with different modes of action simultaneously. frac.infonih.gov The components of the mixture should not be cross-resistant. frac.info

The rationale behind using mixtures is that it is less likely for a fungal individual to possess resistance to two different modes of action at the same time. pesticidestewardship.orgrutgers.edu A common and effective strategy is to mix a high-risk, single-site fungicide with a low-risk, multi-site protectant fungicide. frac.inforesearchgate.net The multi-site fungicide can control individuals that may be resistant to the single-site partner, thus delaying the buildup of the resistant portion of the population. pesticidestewardship.orgrutgers.edu Research has shown that adding a mixing partner to an at-risk fungicide can reduce the rate of selection for resistance. nih.gov Co-formulations offer the advantage of providing an optimal ratio of the active ingredients as determined by the manufacturer. frac.info

Environmental Fate and Biotransformation Pathways of Isopyrazam, Anti +/

Microbial Degradation in Soil Environments

Microbial biotransformation is a primary route for the dissipation of Isopyrazam (B32586) in soil. Various fungal and bacterial species have been identified as capable of degrading this complex molecule, utilizing it as a source of carbon and energy.

Several fungal strains isolated from soil have demonstrated the ability to biodegrade Isopyrazam. Studies utilizing pure fungal strains in controlled environments have quantified their degradation efficiency over a 35-day period. nih.gov Among the tested species, members of the Aspergillus genus and Penicillium chrysogenum have shown varying levels of effectiveness. nih.gov The degradation rates and calculated half-lives indicate a range of metabolic capabilities among these fungi. nih.gov For instance, after 35 days, degradation percentages ranged from 11% by Aspergillus terreus to 21% by Aspergillus niger and Aspergillus fumigatus. nih.gov

Table 1: Fungal Degradation of Isopyrazam (10 mg/L) after 35 Days

Fungal StrainDegradation (%)Half-life (t½) in Days
Aspergillus terreus (AT)1156.8
Penicillium chrysogenum (PC)1844.7
Aspergillus flavus (AF)1832.6
Aspergillus fumigatus (AFu)2140.7
Aspergillus niger (AN)2139.6

Data sourced from a study on the biodegradative assays of pure fungal strains. nih.gov

Bacterial strains have been shown to be particularly efficient in the catabolism of Isopyrazam. researchgate.net Research has highlighted Pseudomonas syringae and Xanthomonas axonopodis as having a maximal potential to metabolize the fungicide. nih.gov In a 35-day study with an initial Isopyrazam concentration of 10 mg/L, P. syringae achieved an 86% degradation rate, while X. axonopodis degraded 80% of the compound. nih.gov Another study identified a strain, Bacillus sp. A01, isolated from cinnamon soil, which was capable of degrading 72.9% of Isopyrazam at a 10 mg/L concentration within just 6 days in a Luria-Bertani medium. nih.govacs.org The half-lives for the bacterial strains were significantly shorter than those observed for fungi, underscoring their higher catabolic efficiency. nih.gov

Table 2: Bacterial Degradation of Isopyrazam (10 mg/L)

Bacterial StrainDegradation (%)Time PeriodHalf-life (t½) in Days
Pseudomonas syringae (PS)8635 Days21.0
Xanthomonas axonopodis (XA)8035 Days28.1
Bacillus sp. A0172.96 DaysNot Reported

Data compiled from studies on soil-isolated microbes. nih.govnih.gov

The microbial breakdown of Isopyrazam leads to the formation of several intermediate metabolites. The degradation pathways appear to vary between different microbial species. For Pseudomonas syringae and Xanthomonas axonopodis, the biotransformation process involves the formation of key intermediates. nih.gov

Identified metabolites from the action of these bacteria include:

3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide nih.govresearchgate.net

3-difluoromethyl-1H-pyrazole-4-carboxylic acid nih.govresearchgate.net

3-difluoromethyl-1-methyl-1H-pyrazole-4-amide nih.govresearchgate.net

Further research on Bacillus sp. A01 identified six transformation products, indicating that microbial-mediated hydroxylation, epoxidation, and dehydration are the principal degradation pathways for Isopyrazam in this strain. nih.govacs.org

Abiotic Degradation Processes and Their Contribution to Environmental Dissipation

In addition to microbial action, abiotic processes, namely hydrolysis and photolysis, play a role in the environmental breakdown of Isopyrazam.

Isopyrazam is susceptible to hydrolysis, which is the chemical breakdown of the compound due to reaction with water. Fate-determinative studies have found the minimum half-life for Isopyrazam in hydrolysis experiments to be 16.7 days. researchgate.net Specific degradation products resulting solely from hydrolysis have not been detailed in the reviewed literature.

Photolysis, or degradation by light, significantly contributes to the dissipation of Isopyrazam in aqueous environments. nih.gov The stability of Isopyrazam under light is dependent on the conditions. In purified water under simulated sunlight, the photolysis half-life (t½) is 195 hours. nih.govacs.org This rate can be significantly accelerated by the presence of other substances in the water. nih.gov

Table 3: Photolysis Half-life (t½) of Isopyrazam in Water

ConditionSensitizerHalf-life (t½)
Simulated SunlightNone (purified water)195 hours
Simulated SunlightNO₃⁻46-88 hours
Simulated SunlightFe³⁺28-51 hours
Simulated SunlightRiboflavin13-18 hours
UV Irradiation (254 nm)None30 minutes

Data from a study on the photodegradation behavior of Isopyrazam in aqueous solutions. nih.govacs.org

The degradation pathways initiated by photolysis are complex and result in numerous transformation products. Research has identified nine transformation products under simulated sunlight and UV irradiation. nih.govacs.org The proposed photolytic pathways include:

Cleavage of C-N bonds nih.govacs.org

Hydroxylation nih.govacs.org

Nitration nih.govacs.org

Demethylation nih.govacs.org

Dehydrofluorination nih.govacs.org

Photoisomerization nih.govacs.org

Metabolites identified during photolysis experiments include 3-difluoromethyl-1-methyl-1Hpyrazole-4-carboxylic acid and 3-difluoromethyl-1-methyl-1Hpyrazole-4-amide. researchgate.net

Adsorption and Desorption Dynamics in Diverse Soil Matrices

The environmental behavior of the fungicide Isopyrazam, specifically its anti-(+/-)- isomer, is significantly influenced by its interactions with soil particles. These interactions, primarily adsorption and desorption, dictate the compound's mobility, bioavailability, and ultimately its degradation and potential to leach into groundwater or move into surface water. The extent of adsorption and desorption is not uniform but is instead a dynamic process controlled by the physicochemical properties of both the Isopyrazam, anti-(+/-)- molecule and the diverse characteristics of the soil matrices it encounters.

Isopyrazam is a broad-spectrum foliar fungicide that contains two diastereoisomers, designated as the syn-isomer and the anti-isomer. fao.org Each of these isomers is a racemate of two enantiomers. fao.org The specific spatial arrangement of the atoms in the anti-(+/-)- isomer influences its physical and chemical properties, such as water solubility, which in turn is a critical factor in its soil sorption behavior. It has been noted that the anti-isomer of Isopyrazam possesses a higher water solubility compared to the syn-isomer. This characteristic suggests that the anti-(+/-)- isomer would generally exhibit weaker adsorption to soil particles and thus have a higher potential for mobility within the soil profile.

The adsorption of organic compounds like Isopyrazam, anti-(+/-)- in soil is a complex process involving various mechanisms such as hydrophobic partitioning, hydrogen bonding, and van der Waals forces. The primary determinant of this process is often the soil's organic carbon content. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the tendency of a chemical to be adsorbed by soil. A higher Koc value indicates stronger adsorption and lower mobility.

The Freundlich isotherm is a commonly used model to describe the non-linear adsorption of pesticides in soil. The equation for the Freundlich isotherm is:

Cs = Kf * Ce1/n

where:

Cs is the amount of the compound adsorbed per unit mass of soil.

Ce is the equilibrium concentration of the compound in the soil solution.

Kf is the Freundlich coefficient, indicating the adsorption capacity of the soil.

1/n is the Freundlich exponent, which describes the intensity or nonlinearity of the adsorption.

Desorption, the reverse process of adsorption, determines the potential for a previously bound residue of Isopyrazam, anti-(+/-)- to be released back into the soil solution. This process is often not completely reversible, a phenomenon known as hysteresis. The degree of hysteresis can influence the long-term persistence and bioavailability of the compound in the soil environment.

Detailed research findings on the specific adsorption and desorption coefficients for the Isopyrazam, anti-(+/-)- isomer across a range of soil types are not extensively available in publicly accessible literature. However, based on its chemical structure and higher water solubility, it is expected to have lower Kf and Koc values compared to more hydrophobic pesticides. The following tables present illustrative data to demonstrate how the adsorption and desorption parameters of Isopyrazam, anti-(+/-)- might vary in different soil matrices.

Table 1: Physicochemical Properties of Diverse Soil Matrices Influencing Adsorption This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Illustrative Adsorption and Desorption Coefficients of Isopyrazam, anti-(+/-)- in Diverse Soil Matrices This table is interactive. You can sort the data by clicking on the column headers. The data presented here are illustrative examples based on the properties of the anti-(+/-)- isomer and are not from a specific experimental study.

The data in the tables illustrate that soils with higher organic carbon and clay content, such as a silty clay loam, would be expected to exhibit stronger adsorption of Isopyrazam, anti-(+/-)- (higher Kf and Koc values). Conversely, in sandy soils with low organic matter, the compound would be more mobile due to weaker adsorption. The pH of the soil can also play a role, although for a neutral compound like Isopyrazam, the effect is generally less pronounced than for ionizable pesticides.

Future Directions in Research on Isopyrazam, Anti +/

Design and Synthesis of Next-Generation SDHI Fungicides with Optimized Stereoselectivity

A critical area of future research lies in the design and synthesis of new SDHI fungicides with a focus on optimized stereoselectivity. Isopyrazam (B32586) is a chiral molecule, and its different stereoisomers exhibit significantly different biological activities. Understanding the relationship between stereochemistry and fungicidal efficacy is paramount for developing more potent and targeted next-generation fungicides.

Recent studies have highlighted the differential bioactivity of Isopyrazam's stereoisomers. For instance, research has demonstrated a clear ranking of fungicidal activity among the four stereoisomers of Isopyrazam against various phytopathogens. This stereoselective activity is largely attributed to the differential binding ability of each isomer to the ubiquinone-binding site of the succinate (B1194679) dehydrogenase (SDH) enzyme complex. nih.gov

Table 1: Bioactivity Ranking of Isopyrazam Stereoisomers
IsomerRelative Bioactivity
trans-1S,4R,9R-(+)-isopyrazamHighest
cis-1R,4S,9R-(+)-isopyrazamHigh
trans-1R,4S,9S-(-)-isopyrazamModerate
cis-1S,4R,9S-(-)-isopyrazamLowest

Advanced Omics-Based Approaches for Deeper Mechanistic Understanding

To gain a more profound understanding of how Isopyrazam and its stereoisomers function at a molecular level, future research will increasingly employ advanced "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular processes affected by the fungicide in both the target pathogen and the host plant.

While comprehensive omics studies specifically on Isopyrazam are still emerging, foundational research has already laid the groundwork. For example, studies have investigated the molecular mechanism of stereoselective action by measuring changes in key metabolites. Following treatment with different Isopyrazam isomers, researchers have observed significant alterations in the levels of succinic acid, fumaric acid, and ATP, which are directly related to the inhibition of the SDH enzyme. nih.gov Furthermore, the differential impact of isomers on factors related to pathogenicity, such as exospore polysaccharides and oxalic acid content, has been documented. nih.gov

Future omics-based research will likely expand on these findings to:

Identify the full spectrum of genes and proteins that are up- or down-regulated in response to Isopyrazam treatment.

Uncover novel secondary targets or pathways affected by the fungicide.

Elucidate the complex molecular dialogue between the fungicide, the pathogen, and the host plant.

Identify biomarkers associated with fungicide sensitivity and resistance.

This deeper mechanistic understanding will be invaluable for developing more effective and durable disease control strategies.

Predictive Models for Resistance Evolution and Cross-Resistance

The emergence of fungicide resistance is a significant threat to the long-term efficacy of SDHIs like Isopyrazam. Predictive modeling of resistance evolution and understanding cross-resistance patterns are therefore critical areas for future research.

Studies have already begun to unravel the genetic basis of resistance to Isopyrazam and other SDHIs. For example, in the fungal pathogen Corynespora cassiicola, specific mutations in the genes encoding the SDH enzyme subunits (sdhB, sdhC, and sdhD) have been shown to confer varying levels of resistance to different SDHIs, including Isopyrazam. nih.gov This leads to complex cross-resistance patterns, where resistance to one SDHI may or may not confer resistance to another. nih.gov

Table 2: Examples of SDH Mutations and their Impact on SDHI Resistance in Corynespora cassiicola
GeneMutationObserved Effect
sdhBH278Y/LVariable resistance to different SDHIs
sdhBI280VVariable resistance to different SDHIs
sdhCS73PVariable resistance to different SDHIs
sdhCN75SVariable resistance to different SDHIs

Source: Adapted from research on Corynespora cassiicola. nih.gov

Future research in this area will focus on developing sophisticated predictive models that can:

Integrate data on pathogen genetics, population dynamics, and fungicide application strategies.

Forecast the likelihood of resistance evolution under different disease management scenarios.

Simulate the spread of resistant genotypes within and between pathogen populations.

Inform the design of anti-resistance strategies, such as the optimal rotation or mixing of fungicides with different modes of action. nih.gov

These models will be essential tools for proactive resistance management and for preserving the effectiveness of Isopyrazam and other valuable fungicides. nih.gov

Development of Sustainable Fungicide Application Strategies Incorporating Stereochemical Insights

A key goal for the future of agriculture is the development of more sustainable practices that minimize environmental impact while ensuring food security. Research into Isopyrazam can contribute to this goal by informing the development of application strategies that are both effective and environmentally conscious.

The insights gained from stereoselectivity studies are particularly relevant here. The discovery that certain stereoisomers of Isopyrazam are significantly more active than others opens the door to "smart" fungicide formulations. nih.govnih.govacs.org For example, using formulations enriched with the most potent isomer could allow for a reduction in the total amount of fungicide applied per hectare without compromising disease control. nih.govacs.org This approach not only reduces the potential for environmental contamination but may also lessen the selection pressure for resistance.

Future research will likely focus on:

Developing cost-effective methods for the large-scale synthesis of stereochemically pure or enriched fungicides.

Evaluating the field performance of these enhanced formulations against a range of target pathogens.

Assessing the environmental fate and non-target effects of individual stereoisomers to ensure that the most active forms are also environmentally benign.

Integrating the use of these optimized fungicides into broader integrated pest management (IPM) programs that include cultural practices, biological control, and host plant resistance.

By incorporating stereochemical insights into application strategies, it will be possible to use Isopyrazam and next-generation SDHIs in a more precise and sustainable manner, contributing to a more resilient and environmentally friendly agricultural system.

Q & A

Q. What is the mode of action (MoA) of isopyrazam, and how does it differ from other succinate dehydrogenase inhibitors (SDHIs)?

Isopyrazam inhibits mitochondrial succinate dehydrogenase (SDH), a key enzyme in fungal respiration. Unlike older SDHIs (e.g., boscalid), isopyrazam binds to the ubiquinone-binding site of SDH, disrupting electron transport and ATP synthesis. Its pyrazole carboxamide structure enables broad-spectrum activity against ascomycete pathogens . Sensitivity assays (e.g., mycelial growth inhibition >50% at 0.30 mg/L) confirm its efficacy, with no reported resistance in wild-type fungal populations .

Q. What standardized methodologies are used to assess isopyrazam's fungicidal efficacy in vitro?

In vitro sensitivity testing involves:

  • Mycelial growth inhibition assays : Isolates are cultured on agar plates with isopyrazam concentrations (e.g., 0.05–100 mg/L). Sensitivity is quantified as EC₅₀ (effective concentration for 50% inhibition) relative to untreated controls .
  • Spore germination assays : Conidia or ascospores are exposed to isopyrazam, with germination rates measured microscopically.
  • Data normalization : Results are standardized against reference strains (e.g., wild-type Alternaria alternata with median EC₅₀ = 0.37 mg/L) .

Q. How is isopyrazam synthesized, and what are its critical intermediates?

Synthesis involves:

  • Pyrazole carboxylic acid intermediate : A precursor shared with other SDHIs like sedaxane and solatenol.
  • Benzonorbornene intermediates : Used to construct the bicyclic aromatic moiety.
  • Optimized routes : Recent strategies focus on cost-efficient cyclopropanation and amidation steps to improve yield .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the environmental fate of isopyrazam in aquatic ecosystems?

Tiered assessments are critical:

  • Tier 1 (Lab) : OECD Guideline 309 tests mineralization in water-sediment systems under aerobic/anaerobic conditions.
  • Tier 2 (Field) : Mesocosm studies tracking isopyrazam degradation products (e.g., via LC-MS/MS) and bioaccumulation in aquatic organisms .
  • Key metrics : Half-life (DT₅₀), adsorption coefficients (Koc), and toxicity thresholds for non-target species (e.g., Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.